Lipophilicity Gain from the Ethylene Spacer
The octanol-water partition coefficient (LogP) of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane is 6.82090, compared to 6.38830 for perfluorooctyl iodide (C₈F₁₇I, CAS 507-63-1), the closest Telomer A analog lacking the ethylene spacer [1]. The ΔLogP of +0.43 indicates that the –CH₂CH₂– spacer measurably enhances lipophilicity despite the compound having a lower fractional fluorine content. This result is consistent across multiple databases: the ACD/LogP predicted value for the target is 8.28, while the ChemExper cLogP for perfluorooctyl iodide is 6.694 . The increased lipophilicity directly affects partitioning behavior in environmental matrices and the bioavailability profile of derivative surfactants.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 6.82090 (C₁₀H₄F₁₇I, CAS 2043-53-0) |
| Comparator Or Baseline | Perfluorooctyl iodide: LogP = 6.38830 (C₈F₁₇I, CAS 507-63-1); ACD/cLogP = 6.694 |
| Quantified Difference | ΔLogP = +0.43 (database values); ΔcLogP ≈ +1.59 (ACD/LogP vs ChemExper cLogP) |
| Conditions | Calculated/predicted LogP values from authoritative chemical databases; ACD/Labs Percepta Platform for ACD/LogP |
Why This Matters
Higher LogP alters environmental partitioning, bioaccumulation potential, and surfactant micellization thermodynamics compared to the ethylene-spacer-free analog, making the target compound preferable when enhanced lipophilicity or specific partitioning behavior is required in the final derivative product.
- [1] Rainpont Chemical. Perfluorooctyl Ethyl Iodide RKB-F380 (CAS 2043-53-0). LogP: 6.82090. View Source
